DL-AP5 Sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

DL-AP5 Sodium salt is a racemic mixture of the D- and L-isomers of AP5 . It is a selective NMDA receptor antagonist . NMDA (N-methyl-D-aspartate) receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity, which is important for memory function .

Mode of Action

This compound competes with glutamate for binding to the NMDA receptors . By doing so, it inhibits NMDA-dependent synaptic plasticity . The D-isomer of AP5 is more active and displays approximately 52-fold higher potency than the L-isomer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway. By antagonizing the NMDA receptors, this compound inhibits the flow of ions through the receptor’s ion channel, thereby reducing the postsynaptic current. This can affect various downstream effects, such as synaptic plasticity, learning, and memory .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

In vitro, this compound has been shown to reduce NMDA-induced depolarization of cortical neurons, with no effect on the response to other agonists . Following spinal injection of D-AP5, the NMDA response is rapidly reduced, with no effect seen on spontaneously active neurons .

Analyse Biochimique

Biochemical Properties

DL-AP5 Sodium salt acts as a competitive antagonist at the NMDA receptor, specifically binding to the glutamate site. This interaction inhibits NMDA receptor-mediated synaptic plasticity, which is crucial for learning and memory processes. The compound is a racemic mixture of the D- and L-isomers of AP5, with the D-isomer being significantly more potent . This compound interacts with NMDA receptors on neurons, preventing the binding of glutamate and thus inhibiting excitatory neurotransmission .

Cellular Effects

This compound has profound effects on various cell types, particularly neurons. By blocking NMDA receptors, it reduces NMDA-induced depolarization of cortical neurons without affecting responses to other excitatory amino acids like quisqualic acid or kainic acid . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting processes such as synaptic plasticity and neuroprotection .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This blockade prevents the influx of calcium ions through the receptor channel, which is essential for activating downstream signaling pathways involved in synaptic plasticity and neuroprotection . The compound’s ability to inhibit NMDA receptor activity makes it a valuable tool for studying the molecular mechanisms underlying excitotoxicity and neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable when stored under desiccating conditions at room temperature and can be used for up to 12 months . In vitro studies have shown that the inhibition of NMDA receptor activity by this compound is rapid and sustained, with no significant degradation observed over short-term experiments

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits NMDA receptor activity without causing significant adverse effects . At higher doses, this compound can induce neurotoxicity and other adverse effects, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is primarily involved in the inhibition of NMDA receptor-mediated signaling pathways. It does not undergo significant metabolic transformation, as its primary function is to block receptor activity rather than participate in metabolic processes . The compound’s interaction with NMDA receptors affects metabolic flux and metabolite levels by modulating calcium ion influx and downstream signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It binds to NMDA receptors on the cell surface, where it exerts its inhibitory effects . The compound’s distribution is influenced by its solubility and the presence of transporters or binding proteins that facilitate its localization to specific cellular compartments .

Subcellular Localization

This compound is localized primarily at the cell membrane, where NMDA receptors are situated. Its activity is dependent on its ability to bind to these receptors and inhibit their function . The compound does not possess specific targeting signals or post-translational modifications that direct it to other subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sel de sodium du DL-AP5 est synthétisé par une série de réactions chimiques à partir de l'acide 2-amino-5-phosphonopentanoïque. La forme de sel de sodium est obtenue en neutralisant l'acide avec de l'hydroxyde de sodium. La synthèse implique un contrôle minutieux des conditions de réaction pour garantir la pureté et le rendement du produit final .

Méthodes de production industrielle : La production industrielle du sel de sodium du DL-AP5 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir un produit d'une pureté ≥ 98 % (HPLC). La production est effectuée dans des conditions contrôlées pour garantir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de réactions : Le sel de sodium du DL-AP5 subit principalement des réactions de substitution en raison de la présence de groupes amino et phosphono. Ces réactions sont généralement effectuées dans des conditions douces pour éviter la décomposition du composé .

Réactifs et conditions courantes : Les réactifs couramment utilisés dans les réactions impliquant le sel de sodium du DL-AP5 comprennent l'hydroxyde de sodium pour la neutralisation et divers solvants organiques pour la purification. Les réactions sont généralement effectuées à température ambiante pour maintenir la stabilité du composé .

Principaux produits formés : Les principaux produits formés à partir des réactions du sel de sodium du DL-AP5 sont généralement des dérivés du composé d'origine, où les groupes amino ou phosphono ont été substitués par d'autres groupes fonctionnels .

Applications de la recherche scientifique

Le sel de sodium du DL-AP5 a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est couramment utilisé comme outil pour étudier la fonction du récepteur NMDA et pour inhiber la plasticité synaptique dépendante du NMDA. Ce composé est également utilisé dans la recherche sur les maladies neurodégénératives, telles que la maladie d'Alzheimer, où le dysfonctionnement du récepteur NMDA est impliqué .

Mécanisme d'action

Le sel de sodium du DL-AP5 exerce ses effets en se liant au récepteur NMDA et en entrant en compétition avec le glutamate, le ligand naturel. Cette liaison inhibe l'activité du récepteur, empêchant l'afflux d'ions calcium dans le neurone. L'inhibition de l'activité du récepteur NMDA est cruciale pour l'étude de la plasticité synaptique et de la neuroprotection .

Applications De Recherche Scientifique

DL-AP5 Sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a tool to study NMDA receptor function and to inhibit NMDA-dependent synaptic plasticity. This compound is also used in research related to neurodegenerative diseases, such as Alzheimer’s disease, where NMDA receptor dysfunction is implicated .

Comparaison Avec Des Composés Similaires

Composés similaires :

- D-AP5 (acide D-2-amino-5-phosphonopentanoïque)

- L-AP5 (acide L-2-amino-5-phosphonopentanoïque)

- DL-APV (acide DL-2-amino-5-phosphonovalérique)

Unicité : Le sel de sodium du DL-AP5 est unique en raison de son mélange racémique d'isomères D et L, qui permet une inhibition équilibrée de l'activité du récepteur NMDA. Cela en fait un outil précieux dans la recherche où une large inhibition des récepteurs NMDA est requise .

Propriétés

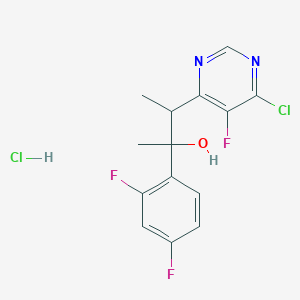

IUPAC Name |

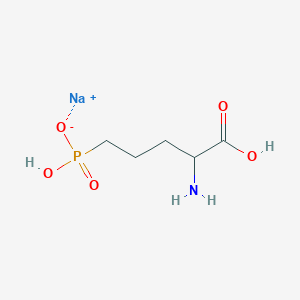

sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRCYAPNGUCHOE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NNaO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)